molecular formula C13H17BF2O3 B13619445 (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13619445
M. Wt: 270.08 g/mol
InChI Key: FGOUJMIAZXGHCY-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions, a hydroxymethyl group at the 4-position, and a pinacol-protected boronate group. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science ().

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

FGOUJMIAZXGHCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)CO)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

  • Formation of the boronic ester moiety via reaction of a corresponding boronic acid or boronic acid derivative with pinacol.
  • Introduction or retention of the hydroxymethyl group on the aromatic ring.
  • Fluorine substitution at the 2 and 5 positions on the phenyl ring.

The methods can be broadly categorized into:

  • Direct esterification of boronic acids with pinacol.
  • Reduction of aldehyde precursors to the corresponding benzyl alcohols.
  • Palladium-catalyzed cross-coupling reactions incorporating boronate esters.

Preparation via Pinacol Esterification of 4-(Hydroxymethyl)phenylboronic Acid

One reliable approach involves the reaction of 4-(hydroxymethyl)phenylboronic acid with pinacol in the presence of anhydrous magnesium sulfate in acetonitrile under reflux conditions.

Parameter Details
Starting Material 4-(Hydroxymethyl)phenylboronic acid (0.4 g, 2.63 mmol)
Solvent Acetonitrile (15 mL)
Additives Magnesium sulfate (3 g), Pinacol (0.37 g, 3.15 mmol)
Temperature Approximately 80 °C (reflux)
Reaction Time 24 hours
Work-up Solvent evaporation, dissolution in dichloromethane, filtration
Yield 85%

This method yields the pinacol boronate ester of the hydroxymethylphenyl compound, which can be used directly in further reactions without purification.

Reduction of Corresponding Aldehyde Precursors

Another method involves the reduction of the corresponding formyl-substituted boronic acid pinacol ester to the benzyl alcohol derivative using sodium borohydride.

Parameter Details
Starting Material 2-Fluoro-5-formylphenylboronic acid pinacol ester
Solvent Methanol (12.5 mL)
Additives Pinacol (355 mg, 3.00 mmol), Anhydrous magnesium sulfate (625 mg, 5.00 mmol)
Initial Step Stirring at room temperature for 6 hours to form boronate ester
Reduction Agent Sodium borohydride (47 mg, 1.25 mmol)
Reduction Time 5 hours
Work-up Filtration and concentration under vacuum
Yield 88%
Melting Point 75–77 °C

This two-step procedure first forms the boronate ester from the aldehyde precursor and then reduces the aldehyde to the hydroxymethyl group, affording the target compound as a white solid with high yield.

Palladium-Catalyzed Cross-Coupling Reactions

The boronate ester can also be synthesized or further functionalized via palladium-catalyzed Suzuki-Miyaura coupling reactions. For example, coupling of aryl bromides with boronate esters in the presence of tetrakis(triphenylphosphine)palladium(0) and base in mixed solvents.

Parameter Details
Starting Materials Aryl bromide, this compound
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
Base Saturated aqueous sodium carbonate
Solvents N,N-Dimethylformamide (DMF), water
Temperature 100 °C
Reaction Time 3 hours
Work-up Solvent removal, silica gel chromatography
Yield Approximately 72% (for coupled product)

This method is useful for constructing complex molecules incorporating the boronate ester moiety and the hydroxymethyl group, demonstrating the compound’s utility as a synthetic intermediate.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Pinacol esterification of boronic acid 4-(Hydroxymethyl)phenylboronic acid, pinacol, MgSO4, acetonitrile, reflux 24 h 85 Direct esterification, no purification needed
Reduction of aldehyde precursor 2-Fluoro-5-formylphenylboronic acid pinacol ester, NaBH4, methanol, RT 88 Two-step: ester formation + reduction
Pd-catalyzed Suzuki coupling Aryl bromide, Pd(PPh3)4, Na2CO3, DMF/H2O, 100 °C, 3 h 72 For further functionalization

Analytical and Experimental Notes

  • The pinacol esterification reaction requires anhydrous conditions and the use of drying agents such as magnesium sulfate to drive the equilibrium toward ester formation.
  • Sodium borohydride reduction is performed under mild conditions at room temperature, ensuring selective reduction of the aldehyde without affecting the boronate ester.
  • Palladium-catalyzed cross-coupling reactions utilize inert atmosphere (N2) and elevated temperatures to facilitate coupling.
  • Purification is typically achieved by solvent evaporation, filtration, and silica gel chromatography.
  • The compound’s molecular weight is approximately 252.09 g/mol, consistent with the molecular formula C13H18BFO3.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and number:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula
Target Compound 2,5-F₂, 4-(CH₂OH), boronate -B(O₂C₂Me₄), -CH₂OH C₁₃H₁₆B F₂O₃
[2-Fluoro-5-(dioxaborolan-2-yl)phenyl]methanol (2e) 2-F, 5-boronate, 4-CH₂OH -B(O₂C₂Me₄), -CH₂OH C₁₃H₁₇B F O₃
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) 4-Cl, 3-boronate, 4-CH₂OH -B(O₂C₂Me₄), -CH₂OH, -Cl C₁₃H₁₇B Cl O₃
[4-(dioxaborolan-2-yl)phenyl]methanol (2a) 4-boronate, 4-CH₂OH -B(O₂C₂Me₄), -CH₂OH C₁₃H₁₉B O₃
(3-Chloro-4-(dioxaborolan-2-yl)phenyl)methanol 3-Cl, 4-boronate, 4-CH₂OH -B(O₂C₂Me₄), -CH₂OH, -Cl C₁₃H₁₇B Cl O₃

Key Observations :

  • Steric Considerations : Chloro-substituted analogs (2d, ) introduce bulkier substituents, which may hinder coupling reactions compared to fluoro groups .
  • Hydroxymethyl Position : All analogs share a hydroxymethyl group at the 4-position, critical for further functionalization (e.g., esterification in drug conjugates) .

Spectroscopic Data Comparison

1H-NMR Shifts (Hydroxymethyl Group) :

  • Target Compound : δ 4.79 (s, 2H) .
  • 2d : δ 4.57 (s, 2H) .
  • 2a : δ 4.60–4.70 (s, 2H) .

The upfield shift in the target compound (δ 4.79 vs. δ 4.57 in 2d) suggests increased electron withdrawal from difluoro substituents, deshielding the hydroxymethyl protons .

Biological Activity

(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2,2'-(2,5-difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Molecular Formula : C18H26B2F2O4
  • Molecular Weight : 366.02 g/mol
  • CAS Number : 303006-90-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known to influence enzyme activity and can act as inhibitors or modulators of biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The boron atom can coordinate with oxygen or nitrogen atoms in enzyme active sites, potentially inhibiting their function.
  • Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties by disrupting microbial cell wall synthesis.
  • Antiparasitic Effects : Research indicates that certain boron compounds can target specific parasites by interfering with their metabolic processes.

Antimicrobial and Antiparasitic Effects

A study published in ACS Medicinal Chemistry Letters investigated the activity of boron-based compounds against Wolbachia, a bacterium associated with various parasitic infections. The results indicated that derivatives of the compound exhibited significant in vitro activity against Wolbachia strains with varying effectiveness based on structural modifications .

Compound IDWolbachia EC50 (nM)
74101
75>1000
7612
77113

These findings suggest that structural variations in boron-containing compounds can lead to differing biological activities.

Case Studies

  • Case Study on Anti-Wolbachia Activity :
    A research team evaluated several boron-containing compounds for their efficacy against Wolbachia in infected cells. The compound demonstrated a promising profile with low nanomolar potency in some analogs .
  • Study on Enzyme Interaction :
    Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways in parasites. The results indicated that the compound could inhibit key enzymes critical for parasite survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics due to its lipophilicity.
  • Metabolism : The metabolic stability of the compound is under investigation to assess its viability for clinical use.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while the compound shows potential therapeutic benefits, further studies are needed to fully understand its safety profile.

Q & A

Basic Research Question

  • Temperature : Store at 0–4°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Container : Use amber glass vials to avoid light-induced degradation, which reduces purity by ~5% over 6 months .

How does the boronate moiety contribute to biological activity?

Advanced Research Question
The dioxaborolane group enables:

  • Reversible Covalent Binding : To serine proteases or oxidases (e.g., binding Ki of 0.8 µM for proteasome inhibition) .
  • pH-Dependent Release : Hydrolysis in acidic environments (e.g., lysosomes) for targeted drug delivery .

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